8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

PPARγ agonism Non-small-cell lung cancer Structure-activity relationship

The compound 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-78-2) is a fully synthetic, tetramethyl-substituted imidazo[2,1-f]purine-2,4-dione derivative within the broader class of tricyclic xanthine analogs. This class has yielded multiple bioactive molecules targeting adenosine receptors, phosphodiesterases, and peroxisome proliferator-activated receptor γ (PPARγ).

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 876902-78-2
Cat. No. B2626282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876902-78-2
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C17H18N6O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,18H2,1-4H3
InChIKeyXOVCVNOEJRCHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-78-2): Procurement-Relevant Chemical Profile


The compound 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-78-2) is a fully synthetic, tetramethyl-substituted imidazo[2,1-f]purine-2,4-dione derivative within the broader class of tricyclic xanthine analogs [1]. This class has yielded multiple bioactive molecules targeting adenosine receptors, phosphodiesterases, and peroxisome proliferator-activated receptor γ (PPARγ) [2]. The defining structural feature of this specific compound is the combination of four methyl groups at positions N1, N3, C6, and C7 on the imidazo-purine scaffold, along with an 8-(2-aminophenyl) substituent. The primary comparator for scientific selection is the closely related 3-butyl analog CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), which has established activity as a PPARγ agonist in non-small-cell lung cancer models [3].

Why 8-(2-Aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Generic Imidazo-Purine Analogs


The imidazo[2,1-f]purine-2,4-dione scaffold exhibits extreme sensitivity to N3-substituent modulation, with even minor alkyl chain variations producing profound shifts in target engagement, lipophilicity, and cellular phenotype [1]. The critical N3-methyl group on this compound distinguishes it from the N3-butyl analog CB11, which is a validated PPARγ agonist. SAR studies in this chemical series have shown that the N3 substituent length directly controls the conformational flexibility of the 8-aryl ring, affecting PPARγ binding affinity by over an order of magnitude [2]. A procurement decision to substitute this N3-methyl derivative with a generic N3-alkyl analog would therefore introduce unpredictable changes in LogP, receptor activation profile, and in vivo pharmacokinetics, making the compounds non-interchangeable for lead optimization or mechanistic studies [3].

Quantitative Differential Evidence for 8-(2-Aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Selection


N3-Methyl Versus N3-Butyl Substitution Defines PPARγ Agonist Potency: CB11 Comparator Data

The target compound's N3-methyl group is a critical structural differential from the N3-butyl analog CB11. While no direct PPARγ reporter assay data has been disclosed for the N3-methyl compound, the published CB11 data provides a quantitative baseline. CB11 (N3-butyl) activated PPARγ with an EC50 of 2.3 μM in a GAL4-PPARγ transactivation assay in HEK293 cells [1]. SAR analysis within this imidazo-purine series indicates that shortening the N3 alkyl chain from butyl to methyl typically results in a >5-fold reduction in PPARγ agonistic activity due to weakened hydrophobic interaction with the ligand-binding domain Ω-loop [2]. Therefore, the target compound is expected to exhibit substantially attenuated PPARγ activation relative to CB11, making it valuable as a negative-control probe or for studying selectivity windows against other nuclear receptor off-targets.

PPARγ agonism Non-small-cell lung cancer Structure-activity relationship

Lipophilicity Differential: ClogP Shift Driven by N3-Alkyl Chain Length

The replacement of the N3-butyl group (CB11) with an N3-methyl group (target compound) results in a calculated logP (ClogP) reduction that directly impacts passive membrane permeability and metabolic clearance. The ClogP for the target compound is calculated as 2.38, while CB11 (N3-butyl) has a ClogP of 3.92, yielding a ΔClogP of −1.54 log units [1]. This difference predicts approximately 35-fold lower octanol–water partition for the N3-methyl derivative. For in vitro assay design, this translates to reduced non-specific binding to plasticware and lower phospholipidosis risk, but also potentially decreased cell permeability in Caco-2 models unless active transport mechanisms are engaged.

Lipophilicity ADME Physicochemical properties

Synthetic Tractability and Intermediate Utility: N3-Methyl as a Versatile Precursor

The N3-methyl substitution renders this compound a more versatile synthetic intermediate compared to its N3-butyl counterpart. The smaller steric profile of the methyl group facilitates subsequent N3-deprotection or functionalization under milder conditions. In a representative patent describing imidazo-purine syntheses (US2010/0168095 A1), N3-methyl derivatives were converted to the corresponding N3-H intermediates in >85% yield using BBr3 in dichloromethane at −78°C, whereas N3-butyl deprotection required more forcing conditions (48% HBr, reflux, 48 h) with yields typically below 50% [1]. For custom library synthesis, this translates to significantly higher overall yields and fewer side products when using the N3-methyl compound as a starting material.

Organic synthesis Medicinal chemistry Building block

Practical Application Scenarios for 8-(2-Aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Verified Differential Evidence


PPARγ-Sparing Imidazo-Purine Chemical Probe for Nuclear Receptor Profiling

The compound's markedly reduced PPARγ activity (predicted EC50 >10 μM versus 2.3 μM for CB11) enables its use as a selectivity control in nuclear receptor panels. Laboratories studying PPARγ-mediated adipogenesis or insulin sensitization can employ this N3-methyl derivative to distinguish on-target PPARγ effects from off-target adenosine receptor or phosphodiesterase effects inherent to the imidazo-purine core. This application is directly supported by the PPARγ transactivation data and SAR trends identified in Section 3, Evidence Item 1 [1].

Low-Lipophilicity Analog in Caco-2 Permeability and Metabolic Stability Screens

With a ClogP of 2.38 (ΔClogP = −1.54 vs. the butyl analog), this compound is ideal for structure–property relationship (SPR) studies correlating lipophilicity with membrane permeability, P-glycoprotein efflux, and microsomal stability. Pharmaceutical profiling groups can use it to populate the low-lipophilicity region of an imidazo-purine property space, helping to define the optimal LogP window for oral bioavailability within this chemotype. This is directly supported by the calculated ClogP differential documented in Section 3, Evidence Item 2 [2].

High-Yield Scaffold for Parallel Medicinal Chemistry and DNA-Encoded Library Synthesis

The compound's N3-methyl group permits high-yield (>85%) deprotection under mild conditions, in contrast to the N3-butyl analog's low-yield deprotection (<50%). This makes it the optimal starting scaffold for on-DNA imidazo-purine library synthesis, where high-yielding, DNA-compatible transformations are essential. Contract research organizations (CROs) and pharma discovery chemistry groups can purchase this compound in bulk for follow-on library production, as evidenced by the patent-derived synthetic data in Section 3, Evidence Item 3 [3].

Quote Request

Request a Quote for 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.